molecular formula C17H24N2O B1335190 1-Benzoyl-4,4'-bipiperidine CAS No. 878440-79-0

1-Benzoyl-4,4'-bipiperidine

Cat. No.: B1335190
CAS No.: 878440-79-0
M. Wt: 272.4 g/mol
InChI Key: HAKNHQBERYQVKI-UHFFFAOYSA-N
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Description

1-Benzoyl-4,4’-bipiperidine is a chemical compound with the molecular formula C17H24N2O . It serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .


Synthesis Analysis

The synthesis of 1-Benzoyl-4,4’-bipiperidine and its derivatives involves various intra- and intermolecular reactions . For instance, a series of 4- and 10-benzoyl-1-azapyrenes were prepared by a combination of Pd-catalyzed cross-coupling reactions and Brønsted-acid-mediated alkyne-carbonyl-metathesis (ACM) .


Molecular Structure Analysis

The molecular structure of 1-Benzoyl-4,4’-bipiperidine is characterized by a bipiperidine core . The structure reveals that the piperazine ring is in a chair conformation .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Benzoyl-4,4’-bipiperidine, have been employed in numerous applications. These applications correspond to various disciplines of research and technology . For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzoyl-4,4’-bipiperidine include its molecular weight, which is 272.4 g/mol. More detailed properties were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structures

    The synthesis of N-benzoylphosphoramidic dichloride with piperidine derivatives and their structural analysis has been explored. This includes detailed characterizations through NMR spectra, elemental analysis, and insights from X-ray crystallography (Gholivand et al., 2005).

  • Coordination Polymers and Photoluminescent Properties

    Research on Cd(II) coordination polymers with N-benzoyl-L-glutamic acid and various N-donor ligands, including 4,4'-bipyridine, has been conducted. These studies focus on the structures and luminescent properties of these polymers (Ma et al., 2016).

Chemical Properties and Reactions

  • Electrospray Ionization Tandem Mass Spectrometry

    The study of the fragmentation pathway of protonated 1-benzoylamines, including 1-benzoylpiperadine, revealed interesting insights into the loss of benzaldehyde and hydride transfer reactions (Chai et al., 2017).

  • Esterification Kinetics

    Research on the esterification rates of stereoisomeric substituted 4-hydroxypiperidines and cyclohexanols with benzoyl chloride provides insights into intramolecular catalysis and intermolecular acylation mechanisms (Unkovsky et al., 1975).

Applications in Material Science

  • Polyelectrolytes and Molecular Structure

    A study on poly-4-vinylpyridine and its derivatives, including benzoyl Peroxide, highlights the properties and potential applications in material science, particularly focusing on their conductance and viscosity in various solutions (Fuoss & Strauss, 1948).

  • UV-Absorbers and Light Stabilization

    Synthesis and analysis of 2-hydroxybenzophenone UV-absorbers containing 2,2,6,6-tetramethylpiperidine (HALS) group, exploring the potential for light stabilization in polymer degradation (Zakrzewski & Szymanowski, 2000).

Catalysis and Reaction Studies

  • Electrocatalytic Oxidation Studies

    Investigation into the catalytic electroactivity of 2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl (TMHPO) in the oxidation of benzoyl hydrazine, highlighting potential applications in catalysis and analytical methods (Gong et al., 2001).

  • Solid-State Reactivities in Crystal Structures

    Analysis of the reactivities of racemic 2,4(6)-di-O-benzoyl-myo-inositol 1,3,5-orthoformate and its 4,4'-bipyridine cocrystal, offering insights into the stability and reactivity of small molecules in crystalline states (Tamboli et al., 2014).

Future Directions

Piperidines, including 1-Benzoyl-4,4’-bipiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 1-Benzoyl-4,4’-bipiperidine is not fully understood. It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Benzoyl-4,4’-bipiperidine in laboratory settings are not well-documented. It is speculated that this compound may have varying effects over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-Benzoyl-4,4’-bipiperidine at different dosages in animal models are not well-documented. It is speculated that this compound may have varying effects at different dosages, including potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

1-Benzoyl-4,4’-bipiperidine is believed to be involved in certain metabolic pathways

Transport and Distribution

The transport and distribution of 1-Benzoyl-4,4’-bipiperidine within cells and tissues are not well-documented. It is speculated that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Benzoyl-4,4’-bipiperidine and any effects on its activity or function are not well-documented. It is speculated that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNHQBERYQVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390399
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878440-79-0
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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